molecular formula C17H15ClN4O2S3 B2866631 N-(2-chlorobenzyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 868977-22-4

N-(2-chlorobenzyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B2866631
CAS No.: 868977-22-4
M. Wt: 438.96
InChI Key: NSVYXCQRTHYOTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-((5-(2-(thiophen-2-yl)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological potential. This molecule is characterized by a thioacetamide bridge at the 2-position of the thiadiazole ring, linking it to a 2-chlorobenzyl group, while the 5-position is functionalized with an acetamido substituent derived from thiophene-2-acetic acid. The specific spatial arrangement and electronic properties conferred by the thiophene and chlorophenyl rings make this compound a valuable intermediate for constructing more complex molecular architectures and for probing biological interactions. Compounds based on the 1,3,4-thiadiazole structure have been extensively investigated and demonstrate significant pharmacological activities, including promising anticancer properties. Research on analogous N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide derivatives has shown cytotoxic effects against various human cancer cell lines, such as neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3) . The mechanism of action for 1,3,4-thiadiazole derivatives can vary and may include enzyme inhibition, such as interactions with carbonic anhydrase or tyrosine kinases, and induction of apoptosis in cancerous cells . The presence of multiple hydrogen bond acceptors and donors, along with the thioether linkage, suggests potential for strong interactions with enzymatic active sites, a feature observed in structurally similar molecules that form complexes via N-H···N hydrogen bonds and C-H···O interactions . This product is intended for research applications only, including as a building block in organic synthesis, a candidate for high-throughput screening in drug discovery programs, and a tool compound for biochemical studies in enzymology and cell biology. It is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2S3/c18-13-6-2-1-4-11(13)9-19-15(24)10-26-17-22-21-16(27-17)20-14(23)8-12-5-3-7-25-12/h1-7H,8-10H2,(H,19,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVYXCQRTHYOTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The 1,3,4-thiadiazole scaffold is a versatile platform for drug design. Key analogs and their substituents include:

Compound ID Substituents Key Structural Differences vs. Target Compound
Target Compound 2-Chlorobenzylthio, thiophen-2-yl acetamido Unique thiophene acetamido group ; chlorobenzyl at position 2
5e () 4-Chlorobenzylthio, 5-isopropyl-2-methylphenoxy Phenoxy group instead of thiophene; chlorobenzyl at position 4
5h () Benzylthio, 2-isopropyl-5-methylphenoxy Non-halogenated benzylthio; lacks thiophene
Compound 4-Chlorobenzylthio, 2,4-dimethylphenyl Chlorobenzyl at position 4 ; dimethylphenyl acetamide
Compound Benzylthio, 3-chlorophenyl Non-halogenated benzylthio; chlorophenyl acetamide
Compound Ethylthio, thien-2-yl pyridazine Pyridazine-thiophene hybrid; ethylthio substituent

Key Observations :

  • Thiophene vs.
  • Halogen Position : The 2-chlorobenzylthio group in the target compound may confer different steric and electronic effects compared to 4-chlorobenzylthio derivatives (e.g., ) .

Physicochemical Properties

Melting points and solubility vary significantly with substituents:

Compound ID Melting Point (°C) Yield (%) Notable Features
Target Compound Not reported Thiophene may lower melting point vs. phenoxy
5e () 132–134 74 4-Chlorobenzylthio and bulky phenoxy group
5h () 133–135 88 Benzylthio with isopropylphenoxy
5j () 138–140 82 4-Chlorobenzylthio and methylphenoxy
  • Chlorine Substitution: Chlorobenzylthio derivatives (e.g., 5e, 5j) generally exhibit higher melting points than non-halogenated analogs (e.g., 5h), likely due to increased molecular symmetry and van der Waals interactions .
  • Thiophene Impact: The thiophene ring’s electron-rich nature may enhance solubility in polar solvents compared to phenyl/phenoxy groups .

Challenges :

  • Steric hindrance from the 2-chlorobenzyl group may reduce reaction yields compared to less bulky substituents (e.g., methylthio in 5f) .

Research Findings and Trends

  • Substituent Effects: Chlorine and thiophene substituents improve bioactivity but may reduce solubility.
  • Synthetic Optimization : High-yield routes (e.g., 88% for 5h) emphasize the importance of electron-withdrawing groups in facilitating thioether formation .

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